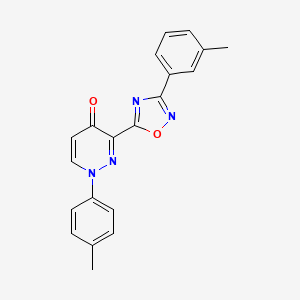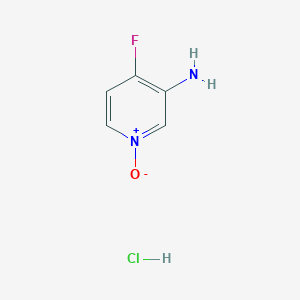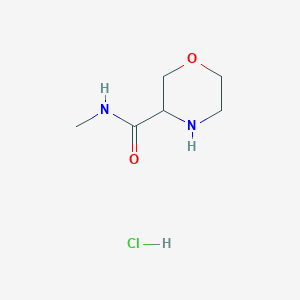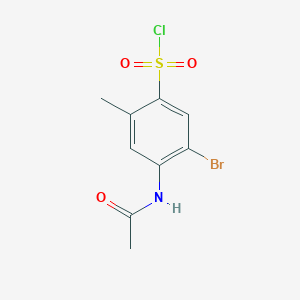
(2E)-N-(2-morpholin-4-ylpyrimidin-5-yl)-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N-(2-morpholin-4-ylpyrimidin-5-yl)-3-phenylacrylamide, also known as MPAPA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. MPAPA is a small molecule that has been synthesized through a variety of methods, and its mechanism of action and physiological effects have been studied in detail.
Aplicaciones Científicas De Investigación
Neurological Disorder Applications
- A study presented an orally bioavailable KCNQ2 potassium channel opener, demonstrating significant activity in a rat model of migraine, which points to its potential application in treating neurological disorders (Wu et al., 2003).
Cancer Treatment Applications
- Research on 4-(Pyrimidin-4-yl)morpholines highlighted their role as privileged pharmacophores for PI3K and PIKKs inhibition, showcasing the morpholine oxygen's role in forming key hydrogen bonding interactions and conferring selectivity over the broader kinome, which is crucial for cancer treatment strategies (Hobbs et al., 2019).
- Another study synthesized derivatives to inhibit tumor necrosis factor alpha and nitric oxide, indicating morpholine compounds' potential in cancer therapy through rapid and green synthetic methods (Lei et al., 2017).
Antimicrobial Applications
- A novel series of morpholine substituted amino acids was synthesized, and their potential as inhibitors of Glycogen Phosphorylase a was explored, indicating their potential use in antimicrobial applications (Schweiker et al., 2014).
Miscellaneous Applications
- The synthesis of morpholine derivatives for potential hybrid anticonvulsant agents was reported, suggesting their use in treating epilepsy and related conditions (Kamiński et al., 2015).
- A study on the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, which is useful for synthesizing potent antimicrobials, highlighted its versatility in drug development (Kumar et al., 2007).
Mecanismo De Acción
Target of Action
The primary target of this compound is Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 is a protein that has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS) .
Mode of Action
The compound acts as a kinase inhibitor for LRRK2 . It binds to the ATP binding site of the kinase, inhibiting its activity . This results in a decrease in the phosphorylation of proteins that are substrates of LRRK2 .
Biochemical Pathways
The inhibition of LRRK2 affects the protein phosphorylation pathway . LRRK2 is involved in the phosphorylation of a variety of proteins, and its inhibition can therefore impact multiple downstream effects .
Pharmacokinetics
This suggests that the compound may have good bioavailability in the brain, which is crucial for its potential use in treating neurological disorders like PD .
Result of Action
The inhibition of LRRK2 kinase activity by this compound could potentially be useful in the treatment of PD . The most common LRRK2 mutation, G2019S, gives rise to increased kinase activity, and thus, inhibitors like this compound could help to normalize this .
Análisis Bioquímico
Biochemical Properties
The compound (2E)-N-[2-(morpholin-4-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide interacts with LRRK2, a protein kinase . The most common LRRK2 mutation, G2019S, which is relatively rare in the total population, gives rise to increased kinase activity . As such, inhibitors of LRRK2, such as this compound, are potentially useful in the treatment of PD .
Cellular Effects
The effects of (2E)-N-[2-(morpholin-4-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide on cells are primarily related to its interaction with LRRK2 . By inhibiting LRRK2, this compound can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of (2E)-N-[2-(morpholin-4-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide involves binding interactions with LRRK2, leading to the inhibition of this enzyme . This results in changes in gene expression and potentially other downstream effects .
Propiedades
IUPAC Name |
(E)-N-(2-morpholin-4-ylpyrimidin-5-yl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c22-16(7-6-14-4-2-1-3-5-14)20-15-12-18-17(19-13-15)21-8-10-23-11-9-21/h1-7,12-13H,8-11H2,(H,20,22)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBQNNLRAXBLMZ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC=C(C=N2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2755200.png)
![4-[(5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)sulfonyl]morpholine](/img/structure/B2755201.png)
![N-(2,4-dimethylphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2755202.png)
![2-[1-[[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2755205.png)

![4-butoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2755209.png)





![Amino-bicyclo[2.2.1]hept-5-en-2-yl-acetic acid](/img/structure/B2755221.png)
![Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2755222.png)